REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH2:11]1COCC1.[CH3:16][O:17][C:18](=[O:27])[CH2:19][CH2:20][C:21]1[C:22](=[O:26])[NH:23][CH2:24][CH:25]=1.S(OC)(OC)(=O)=O>[NH4+].[Cl-]>[CH3:16][O:17][C:18](=[O:27])[CH2:19][CH2:20][C:21]1[C:22](=[O:26])[N:23]([CH3:11])[CH2:24][CH:25]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
COC(CCC=1C(NCC1)=O)=O
|
Name
|
20
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
stirred for 30 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the Step 1 in a dropwise manner at −79° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 4 hrs at 0° C
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 7 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to separate into an organic layer and water layer
|
Type
|
WASH
|
Details
|
The organic layer was washed with 2 ml of saturated NaHCO3 solution and 2 ml of saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant was purified by Silica gel column chromatography with EtOAc as an eluant
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC=1C(N(CC1)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 mg | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |